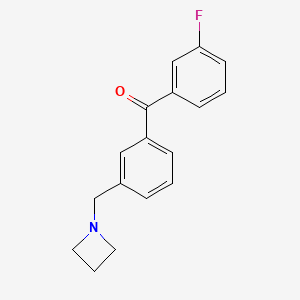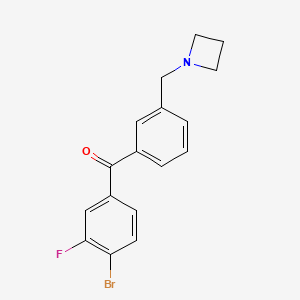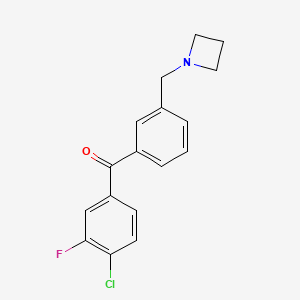![molecular formula C13H17NO3 B1325777 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid CAS No. 951888-99-6](/img/structure/B1325777.png)
5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is a chemical compound with the linear formula C13H17NO3 . It is used in various applications, including as a reactant in the synthesis of different protein effectors .
Synthesis Analysis
The synthesis of compounds similar to 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid has been reported in the literature. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene have been shown to have a peculiar nature .Molecular Structure Analysis
The molecular structure of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is characterized by a dimethylamino group attached to a phenyl group . The InChI code for this compound is 1S/C14H19NO3/c1-10(8-14(17)18)7-13(16)11-5-4-6-12(9-11)15(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,17,18) .Chemical Reactions Analysis
The compound may be involved in various chemical reactions. For example, it can be a reactant in the synthesis of different protein effectors, including modulators of survival motor neuron protein, glucokinase activators, and aryl ethers for use as Bacillus anthracis enoyl-ACP reductase inhibitors .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry : The base-catalyzed cyclization of related compounds leads to the formation of 5-di-methylamino-3-methyl-4-oxovaleric acid ester, indicating its utility in the synthesis of complex organic molecules (A. S. Kukharev, I. G. Tishchenko, & V. Tyvorskii, 1987).
Medicinal Chemistry : Although directly related research is not available, similar compounds like 5-dimethylamino-6-ethyluracils have been synthesized and investigated for pharmacological activities (S. Senda, K. Hirota, & J. Notani, 1974).
Chemical Sensing : Compounds with dimethylamino groups have been used in creating fluorescent chemo-sensors for the detection of specific substances like picric acid, indicating potential applications in environmental monitoring and safety (Pratap Vishnoi, Saumik Sen, G. Patwari, & R. Murugavel, 2015).
Catalysis : The triflate salts of tetraarylstibonium cations, which include dimethylamino groups, have been synthesized and evaluated as catalysts, highlighting the potential use of related compounds in catalytic processes (Mengxi Yang, N. Pati, G. Bélanger‐Chabot, M. Hirai, & F. Gabbaï, 2018).
Material Science : Research has been conducted on polymer-supported vanadium and molybdenum complexes, including those with dimethylamino groups, for their potential use in oxidation and oxidative bromination of organic substrates, which could have implications in material synthesis and processing (M. Maurya, Umesh Kumar, & P. Manikandan, 2006).
Analytical Chemistry : Compounds like 4-Dimethylamino-1,2-phenylenediamine have been investigated for their application in photometric and qualitative analysis of elements like selenium, suggesting the potential analytical applications of similar compounds (D. Demeyere & J. Hoste, 1962).
Biochemistry : Fluorescent probes derived from dimethylaminobenzoic acid, similar in structure to 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid, have been synthesized for studying visual and proton-pumping opsin proteins, indicating potential applications in biological research and diagnostics (V. Papper, V. Kharlanov, S. Schädel, D. Maretzki, & W. Rettig, 2003).
Safety And Hazards
The safety data sheet for a similar compound, (N,N-Dimethylaminomethyl)phenylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
5-[3-(dimethylamino)phenyl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14(2)11-6-3-5-10(9-11)12(15)7-4-8-13(16)17/h3,5-6,9H,4,7-8H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOWZVUTTNMZLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257633 |
Source


|
| Record name | 3-(Dimethylamino)-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid | |
CAS RN |
951888-99-6 |
Source


|
| Record name | 3-(Dimethylamino)-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethylamino)-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

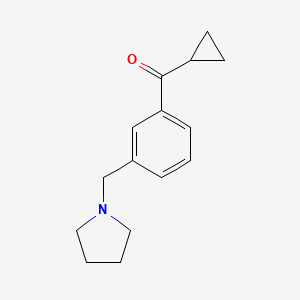
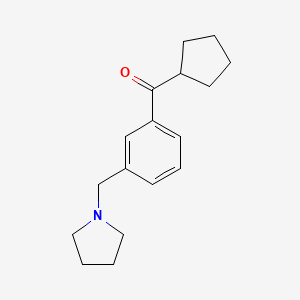
![Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1325699.png)
![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)
